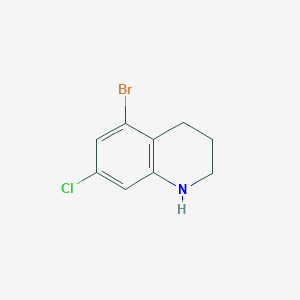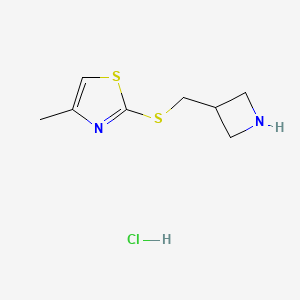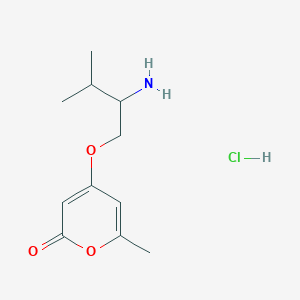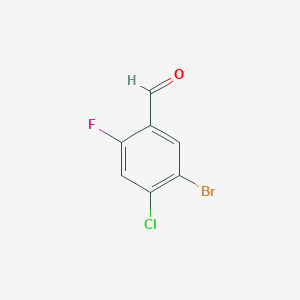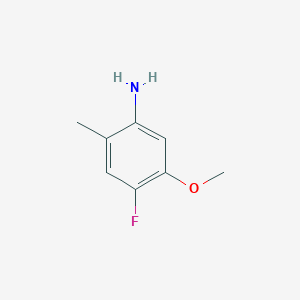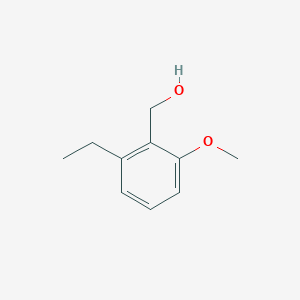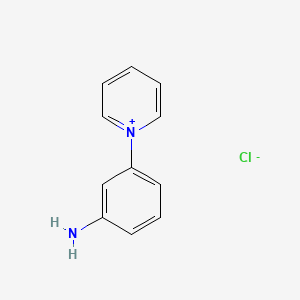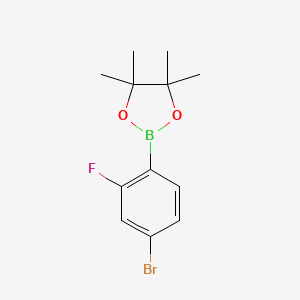
2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BBrFO2 and its molecular weight is 300.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactivity and Structural Analysis
- Structural Differences and Reactivity : The structural properties of derivatives like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been compared with regioisomers, revealing significant differences in the orientation of the dioxaborolane ring and bond angles. These structural features impact chemical reactivity and stability, crucial for understanding the properties of similar compounds (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Preparation Processes
- Scalable Preparation Methods : Research has been conducted on scalable processes for preparing derivatives like 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. Issues such as borolane “ate” equilibration and protonolysis during aqueous workup and batch processing have been addressed, providing insights for efficient large-scale production of similar compounds (Fandrick et al., 2012).
Applications in Polymer and Material Science
Polymer Synthesis : Studies have shown the use of derivatives in initiating Suzuki-Miyaura chain growth polymerization for creating polymers with specific properties, such as enhanced brightness and emission-tuning in nanoparticles. This application is significant in material science and technology (Fischer, Baier, & Mecking, 2013).
Boron-containing Polymers : Derivatives have been used to create boron-containing polymers, which are of interest for their potential applications in new material development and therapeutic uses in neurodegenerative diseases (Das et al., 2015).
Polyfluorene Synthesis : Chain-growth polymerization methods have been explored for the synthesis of polyfluorene, a material with potential applications in electronics and optoelectronics. Such studies highlight the role of these derivatives in creating advanced materials (Yokoyama et al., 2007).
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGVIJBHBZUTTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)


![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
